molecular formula C19H29N5O2 B2917225 8-(sec-butyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 922469-29-2

8-(sec-butyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2917225
CAS RN: 922469-29-2
M. Wt: 359.474
InChI Key: POEVZGPKTQRNKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One notable method is the direct regioselective C-H cyanation of purines , as reported by Li et al. in their research . This method utilizes a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, and base-mediated elimination of triflous acid (CF~3~SO~2~H). The reaction predominantly occurs at the electron-rich imidazole motif of purines, yielding 8-cyanated purine derivatives. Various functional groups, such as allyl, alkynyl, ketone, and ester, can act as C8 directing groups in this process.

Scientific Research Applications

Synthesis and Biological Evaluation

Research on derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, such as the synthesis and biological evaluation of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives, has shown potential antidepressant and anxiolytic applications. These compounds exhibit serotonin (5-HT1A/5-HT7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity, indicating their significance for developing lead compounds for antidepressant and/or anxiolytic applications (Zagórska et al., 2016).

Antiviral Activity

The synthesis and antiviral activity of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine, a class of purine analogues, have shown moderate activity against viruses at non-toxic dosage levels, indicating potential for antiviral drug development (Kim et al., 1978).

Molecular Studies for Psychotropic Agents

A series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones were synthesized and tested for their affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors, revealing their potential as antidepressant and anxiolytic-like agents. This underscores the importance of structural modifications for enhancing receptor affinity and selectivity, which can lead to the development of new psychotropic medications (Zagórska et al., 2015).

Selective Adenosine Receptor Antagonists

Research into the structure-activity relationships of imidazo[2,1-f]purinones as potent and selective A(3) adenosine receptor antagonists provides insight into the design of molecules with enhanced potency and hydrophilicity. These studies are vital for understanding receptor binding dispositions and developing new therapeutic agents targeting the A(3) adenosine receptor (Baraldi et al., 2008).

Future Directions

: Li, L., Hu, J., Fu, Y., Shi, X., Du, H., Xu, J., & Chen, N. (2023). Direct Regioselective C-H Cyanation of Purines. Molecules, 28(3), 914. DOI: 10.3390/molecules28030914

properties

IUPAC Name

6-butan-2-yl-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O2/c1-7-9-10-11-22-17(25)15-16(21(6)19(22)26)20-18-23(12(3)8-2)13(4)14(5)24(15)18/h12H,7-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEVZGPKTQRNKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(N=C3N2C(=C(N3C(C)CC)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16811984

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